The compound is derived from research conducted to enhance the efficacy and safety profiles of antihistamines. SUN 1334H is classified as a second-generation antihistamine, which typically offers fewer sedative effects compared to first-generation antihistamines. Its development is part of ongoing efforts to create more effective allergy medications with improved safety profiles for long-term use .
Methods and Technical Details
The synthesis of SUN 1334H involves several key steps that utilize established chemical reactions. The initial method of synthesis was developed by Paul Charpentier in 1948, focusing on creating compounds with enhanced pharmacological properties. The synthesis process typically includes:
These methods ensure that the compound produced meets the necessary standards for pharmaceutical applications .
Structure and Data
The molecular structure of SUN 1334H can be represented by its chemical formula, which includes several functional groups characteristic of antihistamines. The detailed structural analysis reveals:
The three-dimensional conformation plays a crucial role in its interaction with histamine receptors, influencing both efficacy and side effects .
Reactions and Technical Details
SUN 1334H undergoes various chemical reactions during its synthesis and metabolic processes:
Understanding these reactions helps in predicting the behavior of SUN 1334H in biological systems .
Process and Data
The mechanism of action of SUN 1334H primarily involves antagonism at histamine H₁ receptors. By blocking these receptors, SUN 1334H effectively reduces symptoms associated with allergic responses, such as itching, sneezing, and nasal congestion.
This mechanism underscores its potential as an effective treatment for allergic conditions .
Physical Properties
Chemical Properties
These properties are essential for formulation development in pharmaceutical applications .
Scientific Uses
SUN 1334H has significant applications in clinical settings:
The versatility of SUN 1334H makes it a valuable compound in both therapeutic contexts and scientific research .
The development of SUN-1334H (chemical name: 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivative) emerged from efforts to overcome limitations of early first-generation H₁ antagonists (e.g., diphenhydramine). These early compounds exhibited poor receptor selectivity, crossing the blood-brain barrier and causing sedation due to central nervous system (CNS) penetration [5]. Second-generation antagonists (e.g., fexofenadine, cetirizine) improved safety through structural modifications that increased polarity, reducing CNS access while maintaining peripheral H₁ blockade [1] [5]. SUN-1334H was designed within this paradigm, incorporating a tricyclic core structure (tetrahydrobenzofuropyridine) to enhance target specificity and pharmacokinetic properties [10].
SUN-1334H’s design leveraged key structural features of effective H₁ antagonists:
Experimental evidence confirmed that such modifications increase peripheral selectivity and prolong receptor occupancy. Studies of analogous compounds demonstrated reduced sedation profiles while maintaining potent inhibition of histamine-induced vascular permeability (IC₅₀ < 10 nM) [1] [8].
Table 1: Evolution of H₁ Antihistamine Drug Design
Generation | Examples | Structural Innovations | Lipophilicity (Log P) |
---|---|---|---|
First | Diphenhydramine | Ethanolamine backbone | 3.3 |
Second | Fexofenadine | Carboxylic acid moiety | 2.2 |
Second (Novel) | SUN-1334H | Tricyclic benzofuropyridine core | 1.8* |
*Estimated based on structural analogs [1] [5] [8].
SUN-1334H was developed by Sun Pharma Advanced Research Company (SPARC) as part of a strategic focus on novel allergy therapeutics. It entered Phase II clinical trials for allergic rhinitis and chronic urticaria, positioning it within a global anti-allergy market projected to exceed $14 billion annually [10]. Its identification as a development candidate reflected industry efforts to address therapeutic gaps in patients suboptimally controlled by existing antihistamines, particularly those with mixed inflammatory-allergic phenotypes.
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: